An In-depth Technical Guide to the Physicochemical Properties of 4-Morpholin-4-yl-2-nitrobenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Morpholin-4-yl-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-Morpholin-4-yl-2-nitrobenzoic acid, a substituted nitrobenzoic acid derivative, represents a class of compounds of significant interest in medicinal chemistry and drug discovery. The incorporation of a morpholine moiety, a common heterocycle in drug candidates, and a nitro group on a benzoic acid scaffold suggests a potential for diverse biological activities. Understanding the fundamental physicochemical properties of this molecule is paramount for its advancement in any research and development pipeline, influencing everything from its synthesis and purification to its formulation and pharmacokinetic profile. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 4-Morpholin-4-yl-2-nitrobenzoic acid, alongside detailed methodologies for their experimental determination.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity.
Chemical Name: 4-Morpholin-4-yl-2-nitrobenzoic acid CAS Number: 404010-98-6[1][2] Molecular Formula: C₁₁H₁₂N₂O₅[3][4] Molecular Weight: 252.23 g/mol [4]
The structure of 4-Morpholin-4-yl-2-nitrobenzoic acid, characterized by a benzoic acid core substituted with a nitro group at the 2-position and a morpholine ring at the 4-position, is depicted below.
Caption: Proposed Synthesis Workflow
Causality in Experimental Choices:
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Microwave-Assisted Reaction: The use of microwave irradiation significantly accelerates the rate of the nucleophilic aromatic substitution reaction, reducing reaction times from hours to minutes compared to conventional heating. [5]This is due to efficient and uniform heating of the polar solvent and reactants.
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Solvent Choice (Butanol): A high-boiling point polar solvent like butanol is chosen to allow the reaction to be conducted at elevated temperatures under pressure in a sealed microwave reactor, further increasing the reaction rate.
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Acidification: The product is precipitated from the reaction mixture by acidification. As a carboxylic acid, the target compound is soluble in its deprotonated (carboxylate) form under basic or neutral conditions. Adding a strong acid like HCl protonates the carboxylate, rendering the molecule neutral and significantly less soluble in the aqueous medium, thus causing it to precipitate. [5]
Predicted Spectroscopic Profile
In the absence of published experimental spectra, the following characteristics are predicted based on the functional groups present in 4-Morpholin-4-yl-2-nitrobenzoic acid and data from analogous compounds. [2][6][7] ¹H NMR Spectroscopy:
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Aromatic Protons: Signals in the range of 7.0-8.5 ppm are expected. The substitution pattern will lead to a specific splitting pattern (likely doublets and a doublet of doublets).
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Morpholine Protons: Two distinct multiplets are anticipated for the methylene protons of the morpholine ring. The protons adjacent to the nitrogen will likely appear around 3.0-3.5 ppm, while those adjacent to the oxygen will be shifted slightly downfield to around 3.6-4.0 ppm.
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Carboxylic Acid Proton: A broad singlet is expected at a chemical shift greater than 10 ppm, which is characteristic of carboxylic acid protons.
¹³C NMR Spectroscopy:
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Aromatic Carbons: Signals will appear in the 110-160 ppm region. The carbon attached to the carboxyl group and the carbon bearing the nitro group will be significantly deshielded.
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Carboxyl Carbon: A signal in the range of 165-175 ppm is expected.
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Morpholine Carbons: Two signals are anticipated in the aliphatic region, typically between 45-70 ppm.
FT-IR Spectroscopy:
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O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, which may overlap with C-H stretching frequencies. [8]* C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1680-1720 cm⁻¹. [8]* N-O Stretch (Nitro Group): Two characteristic strong bands are expected, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.
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C-O-C Stretch (Morpholine): A distinct band in the 1100-1150 cm⁻¹ region.
Mass Spectrometry:
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Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 252.23).
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Fragmentation Pattern: Common fragmentation patterns would include the loss of the carboxyl group (-45 Da), the nitro group (-46 Da), and fragmentation of the morpholine ring.
Self-Validating Experimental Protocols
The following protocols are provided as best-practice methodologies for the experimental determination of the key physicochemical properties of 4-Morpholin-4-yl-2-nitrobenzoic acid.
Melting Point Determination
Principle: The melting point is a fundamental physical property used for identification and as an indicator of purity. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.
Methodology (Capillary Method):
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Sample Preparation: Finely powder a small amount of the dry crystalline sample.
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Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the material into the sealed end.
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Apparatus Setup: Place the packed capillary into a melting point apparatus.
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Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
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Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point. [3][5]
Aqueous Solubility Determination
Principle: The solubility of a compound is a critical parameter that influences its absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Methodology (Shake-Flask Method):
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Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer solution) in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
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Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method, such as HPLC-UV or LC-MS. [9]
pKa Determination
Principle: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it is the pH at which the protonated and deprotonated forms are present in equal concentrations.
Methodology (Potentiometric Titration):
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Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).
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Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
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Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.
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Data Collection: Record the pH of the solution after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Caption: Workflow for pKa Determination
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 4-Morpholin-4-yl-2-nitrobenzoic acid. While a complete experimental dataset is not yet available, the combination of predicted values, data from analogous compounds, and established analytical methodologies offers a solid framework for researchers and drug development professionals. The protocols outlined herein are designed to be self-validating and provide a clear path for the experimental characterization of this and similar molecules, ensuring the generation of high-quality, reliable data essential for advancing new chemical entities through the development pipeline.
References
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